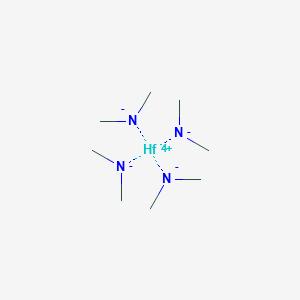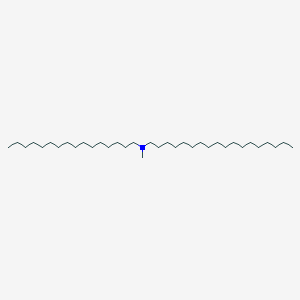
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of beta-carboline derivatives, including those similar to 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, often involves Pictet-Spengler condensation, which allows for the formation of the carboline core. A study by Saiga et al. (1987) explored the synthesis and hepatoprotective activity of various tetrahydro-β-carboline derivatives, highlighting the methods used to generate these compounds and their biological relevance [Saiga et al., 1987].
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by a tricyclic system that includes a pyridine ring fused to an indole moiety. The structural nuances, such as the substitution at the 1-position with an ethyl group, play a crucial role in the compound's chemical behavior and biological activity. The detailed structure analysis often involves techniques like HPLC, GC-MS, and NMR spectroscopy, which provide insights into the compound's configuration and stereochemistry [Herraiz & Ough, 1994].
Chemical Reactions and Properties
Beta-carbolines undergo various chemical reactions, including electrophilic and nucleophilic substitutions, that enable the introduction of diverse functional groups into the molecule. For instance, Iterbeke et al. (1998) discussed side reactions in the synthesis of tetrahydro-β-carboline-3-carboxylic acid, such as the formation of N-hydroxymethyl derivatives and dimers, which are critical for understanding the compound's chemical reactivity [Iterbeke et al., 1998].
Physical Properties Analysis
The physical properties, including solubility, melting point, and optical activity, are essential for understanding the compound's behavior in various solvents and conditions. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, such as its acidity, basicity, and reactivity towards different reagents, are pivotal for its application in chemical synthesis and potential biological activities. The presence of the carboxylic acid group, for instance, allows for the formation of salts and esters, expanding its utility in organic synthesis [Lippke et al., 1983].
Wissenschaftliche Forschungsanwendungen
Synthesis of Thiohydantoin-Fused Tetrahydro-β-Carbolines : It is used in the synthesis of thiohydantoin-fused tetrahydro-β-carbolines, contributing to the development of imidazo[1′,5′:1,2]pyrido[3,4-b]indole derivatives (Solymár, Palkó, Martinek, & Fülöp, 2002).
Antioxidant Properties : Tetrahydro-beta-carboline alkaloids, found in fruits and juices, act as antioxidants and free radical scavengers (Herraiz & Galisteo, 2003).
Hepatoprotective Activity : 1,2,3,4-tetrahydro-beta-carboline derivatives exhibit hepatoprotective activity against carbon tetrachloride-induced liver damage in mice (Saiga et al., 1987).
Benzodiazepine Receptor Affinity : Beta-carboline-3-carboxylic acid esters show high affinity for the benzodiazepine receptor in bovine cortex membranes (Lippke et al., 1983).
Presence in Alcoholic Beverages : This compound is a product of the reaction between tryptophan and aldehydes in alcoholic fermented beverages like wine (Herraiz & Ough, 1994).
Neurochemical and Pharmacological Actions : Beta-carbolines bind to benzodiazepine receptors with varying potency, influencing neurochemical and pharmacological actions (Cain et al., 1982).
Behavioral and Physiological Effects : In primates, beta-carboline-3-carboxylic acid ethyl ester induces an acute behavioral syndrome, affecting heart rate, blood pressure, plasma cortisol, and catecholamines (Ninan et al., 1982).
Presence in Foods and Drinks : Tetrahydro-beta-carboline-3-carboxylic acids are present in commercial foods and drinks, suggesting daily consumption uptake (Herraiz & Sánchez, 1997).
Detection in Food Samples : A method developed for detecting 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid in food samples has detection limits of 3 ng ml1 (Gutsche & Herderich, 1997).
Proconvulsant Effects : Beta-CCE, a form of beta-carboline, induces seizures in primates, demonstrating its proconvulsant effects (Cepeda et al., 1981).
Safety And Hazards
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid should be handled with care due to its potential toxicity. Researchers must follow safety protocols when working with this compound.
Zukünftige Richtungen
Future research could focus on:
- Investigating its pharmacological properties and potential therapeutic applications.
- Developing more efficient synthetic routes.
- Studying its interactions with biological targets.
For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers. If you have any specific questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJCKCNYTLTQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389762 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
CAS RN |
109690-46-2 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109690-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




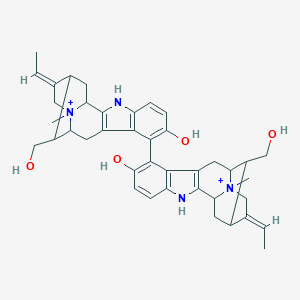
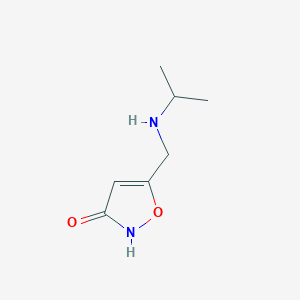
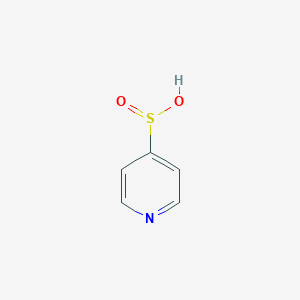
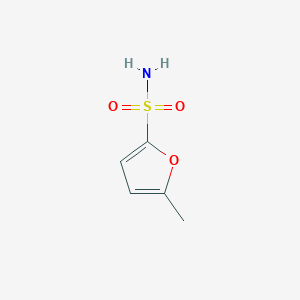
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
